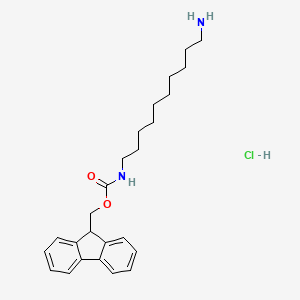
4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its bromine and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the bromination of benzamide to introduce the bromine atom at the para position
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: The compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals, particularly in the treatment of diseases involving protein dysfunction.
Industry: In the chemical industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
類似化合物との比較
4-Bromo-N,N-dimethylaniline: Similar in structure but lacks the thiophen-2-yl group.
4-Bromo-N-(2-(dimethylamino)ethyl)benzamide: Similar but without the thiophen-2-yl moiety.
Uniqueness: 4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of the thiophen-2-yl group, which imparts distinct chemical and biological properties compared to its analogs
特性
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVTXXZLWZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2847183.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2847187.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2847188.png)


![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)
![1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2847195.png)
